molecular formula C16H25ClN2Si B1603911 5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 918523-59-8

5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1603911
CAS No.: 918523-59-8
M. Wt: 308.92 g/mol
InChI Key: SIDGDEYVMHHSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C16H25ClN2Si and a molecular weight of 308.92 g/mol . This compound is characterized by the presence of a chloro group, a triisopropylsilanyl group, and a pyrrolo[2,3-b]pyridine core structure. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine with triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride . The general reaction scheme is as follows:

5-Chloro-1H-pyrrolo[2,3-b]pyridine+Triisopropylsilyl chlorideThis compound\text{5-Chloro-1H-pyrrolo[2,3-b]pyridine} + \text{Triisopropylsilyl chloride} \rightarrow \text{this compound} 5-Chloro-1H-pyrrolo[2,3-b]pyridine+Triisopropylsilyl chloride→this compound

Chemical Reactions Analysis

5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Hydrolysis: The triisopropylsilanyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or thiols, and oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, within biological systems. The exact pathways and targets involved would depend on the specific context of its use in research.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine include:

  • 4-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
  • 4,5-Dichloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine

These compounds share similar core structures but differ in the position and type of substituents, which can influence their chemical reactivity and applications .

Properties

IUPAC Name

(5-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDGDEYVMHHSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640130
Record name 5-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918523-59-8
Record name 5-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918523-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5-bromo-1-triisopropylsilyl-7-azaindole (2, 1.60 g, 4.53 mmol, prepared as described in Example 4) in tetrahydrofuran (50.0 mL), under an atmosphere of nitrogen at −78° C., was added tert-butyllithium (1.70 M in hexane, 6.12 mL). The reaction was stirred for 1 hour, followed by addition of hexachloroethane (1.29 g, 5.43 mmol). The reaction was stirred for 3 hours, poured into water, and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated to give the crude compound (5, 1.60 g). MS (ESI)[M+H+]+=309.3.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
6.12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.